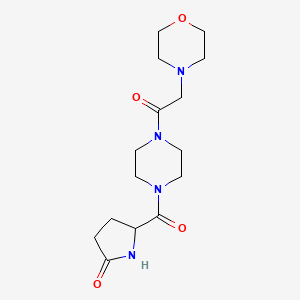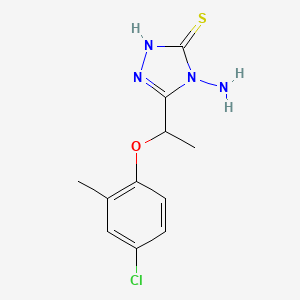
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the oxadiazole ring in its structure contributes to its stability and reactivity, making it a valuable scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione derivatives typically involves the cyclization of hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring . The reaction is usually carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives .
Aplicaciones Científicas De Investigación
1,3,4-Oxadiazole-2(3H)-thione derivatives have a broad spectrum of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Medicine: Shows potential as anticancer agents due to their ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione derivatives involves interaction with various molecular targets and pathways. For instance, their anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division and induces apoptosis in cancer cells . Additionally, their antimicrobial activity is linked to the inhibition of bacterial cell wall synthesis and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Known for its antiproliferative activity against cancer cell lines.
5-(4-Methoxyphenyl)-1H-indoles: Exhibits similar pharmacophore properties for substrate selective inhibition.
Uniqueness
1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-methoxyphenyl)azo)((2-methoxyphenyl)methylene)amino)phenyl)- stands out due to its unique combination of the oxadiazole ring and azo linkage, which enhances its biological activity and stability. This makes it a promising candidate for further drug development and industrial applications .
Propiedades
Número CAS |
122352-06-1 |
|---|---|
Fórmula molecular |
C23H19N5O3S |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2-methoxy-N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C23H19N5O3S/c1-29-18-13-11-17(12-14-18)25-26-21(19-5-3-4-6-20(19)30-2)24-16-9-7-15(8-10-16)22-27-28-23(32)31-22/h3-14H,1-2H3,(H,28,32) |
Clave InChI |
QTGPQBDXKRKZIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

![N(sup delta)-Desoxycholyl-delta-aminophalloin [German]](/img/structure/B12759848.png)



